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molecular formula C14H21N3O3S B3263931 tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate CAS No. 381721-58-0

tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Cat. No. B3263931
M. Wt: 311.4 g/mol
InChI Key: OUQKFIULQQZIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946467B2

Procedure details

n-Butyl lithium (1 M in hexanes, 12.2 mL, 12.2 mmol) was slowly added to a solution of 2-bromothiazole (2.0 g, 12.2 mmol) in diethyl ether (50 mL) at −78° C. The mixture stirred at −78° C. for 1 h. Then, a solution of N-methoxy-N-methyl-4-Boc-piperazin-1-ylacetamide (3.0 g, 10.4 mmol) in tetrahydrofuran was slowly added. The mixture was allowed to slowly warm to −20° C. and stirred for 4 h. The mixture was then diluted with water followed by ethyl acetate. The water layer was extracted with ethyl acetate and the organic layers were combined, washed with brine, dried (Na2SO4), filtered, and concentrated. The crude product was purified by chromatography (Sio2, 20:1-6:1 CH2Cl2:CMA) to provide 1-Boc-4-(2-oxo-2-thiazol-2-ylethyl)piperazine (2.2 g, 68%) as a colorless oil.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
N-methoxy-N-methyl-4-Boc-piperazin-1-ylacetamide
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.CON(C)[C:15](=[O:30])[CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1.C(OCC)(=O)C>C(OCC)C.O1CCCC1.O>[C:23]([N:20]1[CH2:19][CH2:18][N:17]([CH2:16][C:15](=[O:30])[C:7]2[S:8][CH:9]=[CH:10][N:11]=2)[CH2:22][CH2:21]1)([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24]

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
N-methoxy-N-methyl-4-Boc-piperazin-1-ylacetamide
Quantity
3 g
Type
reactant
Smiles
CON(C(CN1CCN(CC1)C(=O)OC(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to −20° C.
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (Sio2, 20:1-6:1 CH2Cl2:CMA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)CC(C=1SC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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